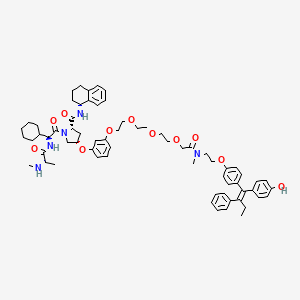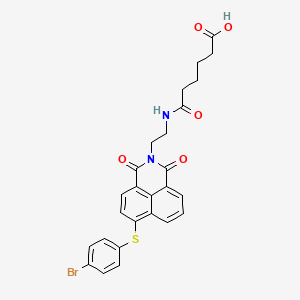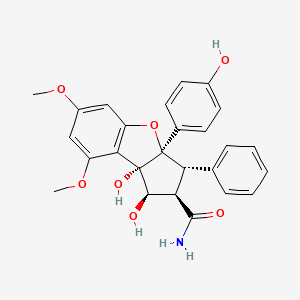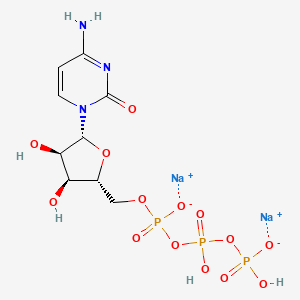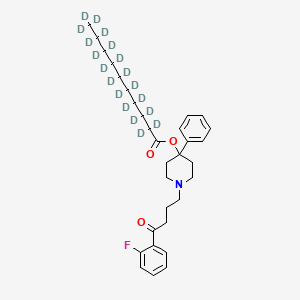
4-Defluoro-2-fluoro haloperidol decanoate-d19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Defluoro-2-fluoro haloperidol decanoate-d19 is a deuterium-labeled compound with a molecular formula of C31D19H23FNO3 and a molecular weight of 514.786 g/mol . This compound is a high-purity active pharmaceutical ingredient designed for advanced research applications . It is a derivative of haloperidol, a well-known antipsychotic medication, and is used primarily in scientific research.
Métodos De Preparación
The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .
Análisis De Reacciones Químicas
4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which are used to reduce specific functional groups within the compound.
Aplicaciones Científicas De Investigación
4-Defluoro-2-fluoro haloperidol decanoate-d19 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of haloperidol derivatives.
Biology: Employed in the investigation of receptor binding and signal transduction pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of haloperidol derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .
Comparación Con Compuestos Similares
4-Defluoro-2-fluoro haloperidol decanoate-d19 is unique due to its deuterium labeling and specific fluorine substitution. Similar compounds include:
Haloperidol decanoate: The parent compound without deuterium or fluorine substitution.
Fluorinated haloperidol derivatives: Compounds with different fluorine substitutions on the haloperidol structure.
Deuterated haloperidol derivatives: Compounds with deuterium labeling but without fluorine substitution
These similar compounds differ in their pharmacokinetic properties, receptor binding affinities, and overall efficacy in research applications.
Propiedades
Fórmula molecular |
C31H42FNO3 |
|---|---|
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2 |
Clave InChI |
NNRZAPWMNLBZDV-NUHNGKHESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
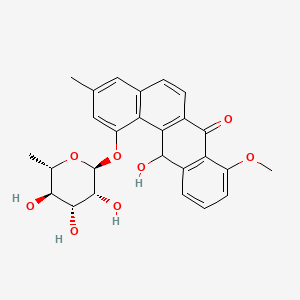
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
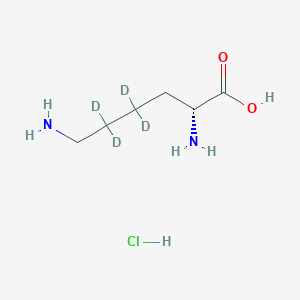
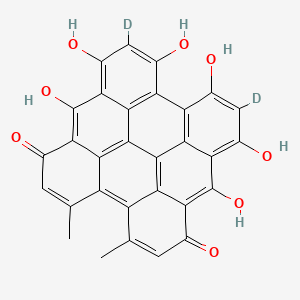

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

